(3-Iodobenzyl)trozamicol
Description
Structure
3D Structure
Properties
CAS No. |
148519-95-3 |
|---|---|
Molecular Formula |
C23H29IN2O |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
(3S,4S)-1-[(3-iodophenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol |
InChI |
InChI=1S/C23H29IN2O/c24-21-8-4-5-18(15-21)16-25-12-11-23(27)22(17-25)26-13-9-20(10-14-26)19-6-2-1-3-7-19/h1-8,15,20,22-23,27H,9-14,16-17H2/t22-,23-/m0/s1 |
InChI Key |
UBVKSFDICLMPLH-GOTSBHOMSA-N |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC(=CC=C4)I |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)I |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC(=CC=C4)I |
Other CAS No. |
148519-95-3 |
Synonyms |
(3-iodobenzyl)trozamicol (m-iodobenzyl)trozamicol 3-iodobenzyl-4-azavesamicol 4-hydroxy-1-(3-iodobenzyl)-3-(4-phenylpiperidinyl)piperidine meta-iodobenzyltrozamicol MIBT-3 trans(+-)-isomer of (3-iodobenzyl)trozamicol trans-(+)-isomer of (3-iodobenzyl)trozamicol |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 3 Iodobenzyl Trozamicol and Analogues
Chemical Synthesis Pathways for Racemic (3-Iodobenzyl)trozamicol
The synthesis of racemic this compound, also known as (±)-MIBT, serves as a foundational process for accessing this important VAChT ligand. The general approach involves the preparation of the core trozamicol structure followed by the introduction of the 3-iodobenzyl moiety. While specific multi-step syntheses can vary, a common pathway initiates from readily available precursors to construct the piperidine (B6355638) core of the molecule. The synthesis culminates in the N-alkylation of the secondary amine of the trozamicol precursor with 3-iodobenzyl bromide. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an appropriate organic solvent like acetonitrile (B52724), to yield the final racemic product. The resulting mixture contains both the (+) and (-) enantiomers of this compound.
Synthesis of Halophenyltrozamicol Isomers and Analogues
To investigate the structure-activity relationships and to develop radioligands with improved imaging characteristics, various halophenyltrozamicol isomers and analogues have been synthesized. This involves modifying the position and the nature of the halogen substituent on the benzyl (B1604629) ring. The synthetic routes are generally analogous to that of this compound, utilizing the appropriate substituted benzyl halide for the final N-alkylation step. For instance, the synthesis of fluorinated, chlorinated, or brominated analogues would employ the corresponding fluorobenzyl, chlorobenzyl, or bromobenzyl bromides. The position of the halogen on the phenyl ring (ortho, meta, or para) is determined by the choice of the starting benzyl halide. These systematic modifications allow for a comprehensive evaluation of how halogen substitution impacts the ligand's affinity and selectivity for the VAChT.
Stereoselective Synthesis of Enantiopure this compound Stereoisomers
The two enantiomers of this compound often exhibit different biological activities and binding affinities for the VAChT. Therefore, the preparation of enantiopure stereoisomers is of significant interest. One primary method to obtain the individual enantiomers is through the resolution of the racemic mixture. nih.gov This can be achieved using chiral chromatography, where the racemic compound is passed through a stationary phase that has a chiral selector. This allows for the separation of the (+) and (-) enantiomers based on their differential interactions with the chiral stationary phase. Following separation, the enantiomeric purity of each fraction is determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). While direct stereoselective synthesis pathways are sought after for their efficiency, chiral resolution remains a robust and widely used method for obtaining the enantiopure (+)-(3-Iodobenzyl)trozamicol and (-)-(3-Iodobenzyl)trozamicol.
Radiosynthesis Techniques for Radiolabeled this compound
The utility of this compound and its analogues in nuclear imaging hinges on the successful incorporation of a radionuclide. The choice of isotope and the labeling strategy are critical for developing effective radiotracers for SPECT and PET imaging.
Iodine-125 (B85253) Labeling Strategies for SPECT Radiotracers
Iodine-125 is a gamma-emitting isotope commonly used for the development of radioligands for in vitro and preclinical SPECT imaging studies. The radiosynthesis of ¹²⁵Itrozamicol typically involves a direct electrophilic radioiodination of a suitable precursor. A common precursor for this labeling is the corresponding non-iodinated benzyltrozamicol derivative. However, a more efficient method often utilizes an organometallic precursor, such as a tri-n-butyltin derivative. The destannylation method involves the reaction of the tributyltin precursor with no-carrier-added sodium [¹²⁵I]iodide in the presence of an oxidizing agent, such as chloramine-T or peracetic acid. This method generally provides high radiochemical yields and specific activities, which are crucial for sensitive detection in biological systems. Racemic ¹²⁵Itrozamicol has been synthesized and subsequently resolved to evaluate the individual enantiomers. nih.gov
Fluorine-18 Labeling Strategies for PET Radioligand Development
Fluorine-18 is a positron-emitting radionuclide with favorable characteristics for PET imaging, including a 109.8-minute half-life. nih.govfrontiersin.org The development of ¹⁸F-labeled trozamicol analogues is a key area of research for clinical translation. The introduction of ¹⁸F into aromatic systems typically involves nucleophilic substitution on an activated aromatic ring. researchgate.net For trozamicol analogues, this would necessitate the synthesis of a precursor with a suitable leaving group, such as a nitro or a trimethylammonium group, at the desired position on the benzyl ring. The radiosynthesis involves the reaction of the precursor with [¹⁸F]fluoride, which is produced in a cyclotron. nih.gov The [¹⁸F]fluoride is usually activated by a phase-transfer catalyst, such as a potassium-kryptofix [K/K2.2.2] complex. The reaction is carried out at elevated temperatures in an anhydrous aprotic solvent. The development of efficient ¹⁸F-labeling methods is an active area of research, with a focus on improving radiochemical yields and simplifying purification procedures. nih.govresearchgate.net
Table 1: Comparison of F-18 Labeling Strategies
| Strategy | Precursor Requirement | Common Conditions | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution | Aromatic ring with electron-withdrawing group and a good leaving group (e.g., -NO₂, -NMe₃⁺) | High temperature, anhydrous polar aprotic solvent, phase-transfer catalyst (e.g., Kryptofix) | High specific activity, readily available [¹⁸F]fluoride | Requires activated aromatic systems, harsh reaction conditions |
| Prosthetic Group Labeling | Precursor with a functional group for conjugation (e.g., -OH, -NH₂) | Multi-step process: 1) Synthesize ¹⁸F-labeled prosthetic group, 2) Conjugate to the molecule of interest | Milder conjugation conditions, applicable to sensitive molecules | Longer synthesis time, potential for lower overall yield |
Carbon-11 Labeling Approaches for Vesicular Acetylcholine (B1216132) Transporter Imaging
Carbon-11 is another important positron-emitting radionuclide for PET imaging, with a shorter half-life of 20.4 minutes. mdpi.com This allows for multiple scans in the same subject on the same day. mdpi.com The most common method for ¹¹C-labeling is through ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.comnih.govresearchgate.net These reagents are produced from cyclotron-produced [¹¹C]carbon dioxide. mdpi.com For trozamicol analogues, a common strategy involves the synthesis of a desmethyl precursor, typically with a phenolic hydroxyl or a secondary amine group. This precursor is then reacted with [¹¹C]methyl iodide or [¹¹C]methyl triflate in the presence of a base to yield the ¹¹C-labeled product. nih.govresearchgate.net This approach has been successfully used to synthesize potent and selective VAChT radioligands. nih.govresearchgate.net For example, the radiosynthesis of (-)-[¹¹C]2, a VAChT inhibitor, from its desmethyl phenol (B47542) precursor using [¹¹C]methyl iodide resulted in a 40-50% radiochemical yield (decay-corrected) with a specific activity greater than 480 GBq/μmol. nih.govresearchgate.net
Table 2: Radiosynthesis of a C-11 Labeled VAChT Ligand
| Compound | Precursor | Labeling Agent | Radiochemical Yield (Decay-Corrected) | Specific Activity (EOB) | Radiochemical Purity |
| (-)-[¹¹C]2 | Desmethyl phenol precursor | [¹¹C]methyl iodide | 40-50% | > 480 GBq/μmol | >99% |
| (-)-[¹¹C]6 | Desmethyl phenol precursor | [¹¹C]methyl triflate | 5-10% | > 140 GBq/μmol | >97% |
Data sourced from Padakanti et al. (2014). nih.govresearchgate.net
Advanced Purification Methodologies for Synthetic and Radiolabeled Compounds
The isolation and purification of this compound and its analogues, particularly in their radiolabeled forms for research and imaging applications, necessitate advanced chromatographic techniques that offer high resolution and specificity. High-Performance Liquid Chromatography (HPLC) is a cornerstone for achieving high purity of synthetic compounds, while affinity chromatography presents a powerful, targeted approach based on biological interactions.
High-Performance Liquid Chromatography (HPLC) for Compound Isolation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of trozamicol derivatives from complex reaction mixtures and for the isolation of specific stereoisomers. Given that the biological activity of trozamicol analogues is often stereospecific, the ability to separate enantiomers is crucial. The purification of these compounds frequently employs both normal-phase and reversed-phase chromatography, with chiral stationary phases (CSPs) being essential for enantiomeric separations.
The direct optical resolution of vesamicol (B58441) and a range of its benzovesamicol (B1254894) analogues has been effectively achieved using a commercially available cellulose (B213188) tris(3,5-dimethylphenyl carbamate) chiral stationary phase. nih.gov This type of polysaccharide-based CSP is widely used for the separation of a diverse range of chiral molecules. nih.gov The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to different retention times. researchgate.net
For the separation of vesamicol analogues, including iodinated derivatives, optimization of the mobile phase is critical to achieving baseline resolution of the enantiomers. A common approach involves using a mixture of a nonpolar organic solvent, an alcohol, and a small amount of a basic modifier. For instance, mobile phases consisting of hexane, 2-propanol, and diethylamine (B46881) have proven successful. nih.gov The diethylamine is added to the mobile phase to improve peak shape and reduce tailing of basic compounds like trozamicol and its analogues by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support.
In addition to normal-phase chromatography, reversed-phase HPLC on chiral stationary phases has also been explored for vesamicol derivatives. An amylose-type CSP, for example, has demonstrated efficacy in resolving some vesamicol analogues in reversed-phase mode. cube-biotech.com Reversed-phase separations typically use polar mobile phases, such as mixtures of water or buffers with acetonitrile or methanol, which can be advantageous for compounds with different solubility profiles. bioclone.net
The selection of the appropriate chiral stationary phase and mobile phase composition is determined empirically for each specific analogue. Factors such as the nature and position of substituents on the trozamicol scaffold influence the interactions with the CSP, necessitating methodical screening of different chromatographic conditions.
| Parameter | HPLC Conditions for Vesamicol Analogue Separation |
| Stationary Phase | Cellulose tris(3,5-dimethylphenyl carbamate) nih.gov |
| Mobile Phase | Hexane-2-propanol-diethylamine mixtures nih.gov |
| Mode | Normal-Phase Chiral Chromatography |
| Detection | UV-Vis Spectrophotometry |
This table presents typical starting conditions for the chiral HPLC separation of vesamicol analogues based on published research. The exact ratios of mobile phase components and flow rates need to be optimized for specific compounds like this compound.
Molecular Target Engagement and Binding Kinetics of 3 Iodobenzyl Trozamicol
Characterization of Vesicular Acetylcholine (B1216132) Transporter (VAChT) Binding
VAChT is a crucial protein in cholinergic neurotransmission, responsible for packaging acetylcholine into synaptic vesicles for release. nih.gov Compounds that bind to VAChT, such as vesamicol (B58441) and its analogs, are valuable tools for studying the cholinergic system. nih.gov The affinity of (3-Iodobenzyl)trozamicol for this transporter is a key indicator of its potential as a specific ligand.
In Vitro Binding Affinity (Ki) Determination to VAChT
Specific quantitative data regarding the in vitro binding affinity (Ki) of this compound for the vesicular acetylcholine transporter (VAChT) is not available in the provided search results. While studies have been conducted on related compounds, such as the class of N-(halobenzyl)trozamicols and the analog N-(3-iodophenyl)trozamicol which showed high affinity for VAChT, specific values for the title compound are not detailed. nih.gov
Enantioselective Binding Interactions with VAChT
Information regarding the enantioselective binding of this compound's specific stereoisomers to the VAChT was not found in the search results. Therefore, a comparative analysis of the binding affinities of its different enantiomers cannot be provided at this time.
Evaluation of Off-Target Binding Profiles
To evaluate the selectivity of a ligand, its binding affinity to other potential targets must be assessed. Sigma receptors, which are classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are common off-target sites for many VAChT ligands and are involved in various cellular functions. ufz.de
Sigma Receptor Subtype 1 (σ1) Binding Analysis
Specific data from binding analyses quantifying the affinity (Ki) of this compound for the sigma-1 (σ1) receptor subtype could not be located in the provided search results.
Sigma Receptor Subtype 2 (σ2) Binding Analysis
Specific data from binding analyses quantifying the affinity (Ki) of this compound for the sigma-2 (σ2) receptor subtype could not be located in the provided search results.
Interactive Data Table
No specific binding affinity data was available in the search results to populate the data table.
Receptor Binding Kinetic Studies
Receptor binding kinetics, which include the association rate (k-on) and dissociation rate (k-off), provide deeper insight into the dynamic interaction between a ligand and its receptor over time. scholarsresearchlibrary.com These parameters determine a drug's residence time on its target, which can be more predictive of in vivo efficacy than binding affinity (Kd) alone. vu.nl The equilibrium dissociation constant, Kd, is defined by the ratio of these rates (koff/kon). scholarsresearchlibrary.com However, specific research findings detailing the receptor binding kinetic rate constants for this compound were not present in the available search results.
Analysis of Association and Dissociation Rates
The kinetics of the binding interaction, specifically the rates of association (k_on) and dissociation (k_off), are fundamental to understanding a ligand's behavior at its receptor. The ratio of these two rates (k_off/k_on) determines the equilibrium dissociation constant (K_d), a measure of binding affinity. While this compound is characterized as a "high-affinity" ligand for the vesamicol receptor, specific quantitative data for its association and dissociation rates are not extensively detailed in publicly available literature. nih.gov
High affinity typically implies either a rapid association of the ligand with the receptor, a slow dissociation from the receptor, or a combination of both. A slow dissociation rate is often a desirable characteristic for imaging agents, as it allows for a more stable and prolonged signal at the target site. Further kinetic binding studies would be necessary to fully elucidate the association and dissociation constants for this compound at both the vesamicol and sigma receptors.
Competitive Binding Assay Methodologies
Competitive binding assays are instrumental in determining the specificity of a ligand for its target receptor. In the case of this compound, in vivo competitive binding studies have been employed to differentiate its binding to vesamicol receptors versus sigma receptors. nih.gov
One such study involved the co-administration of the radiolabeled form, (+)-[(125)I]MIBT, with haloperidol (B65202), a known sigma receptor ligand, in rats. nih.gov The rationale behind this methodology is that if (+)-[(125)I]MIBT binds to sigma receptors, the presence of a competing ligand like haloperidol will displace it, leading to a reduction in the measured radiotracer signal in brain regions where sigma receptors are expressed.
The results of this competitive binding study demonstrated a significant reduction in (+)-[(125)I]MIBT levels in the cortex and cerebellum, by 34% and 59% respectively, upon co-administration with haloperidol. nih.gov Conversely, the radiotracer levels in the striatum increased by 32%. nih.gov This region-specific modulation of binding confirms that a considerable fraction of (+)-[(125)I]MIBT binds to sigma receptors in the cortex and cerebellum. nih.gov
The following table summarizes the key findings from this in vivo competitive binding assay:
| Brain Region | Change in (+)-[(125)I]MIBT Levels with Haloperidol Co-administration | Implied Receptor Binding |
| Cortex | 34% Reduction | Sigma Receptor |
| Cerebellum | 59% Reduction | Sigma Receptor |
| Striatum | 32% Increase | Vesamicol Receptor (indirect effect) |
Data sourced from in vivo studies in rats. nih.gov
This methodology effectively dissects the compound's dual-binding nature in a living system, providing crucial information about its target engagement profile.
Structure Activity Relationship Sar Investigations of 3 Iodobenzyl Trozamicol Analogues
Positional Isomerism Effects on Binding Affinity to VAChT
The position of the halogen substituent on the N-phenyl or N-benzyl ring of trozamicol analogues has a profound impact on their binding affinity for VAChT. Research has consistently shown that the meta position is generally preferred for halogen substitution.
In a study of N-(halophenyl)trozamicol analogues, it was found that compounds with the halogen at the 3-position (meta) of the phenyl ring, such as N-(3-bromophenyl)trozamicol and N-(3-iodophenyl)trozamicol, displayed the highest affinity for VAChT in vitro. nih.gov Conversely, the para-substituted analogue showed the lowest affinity for the transporter. nih.gov This highlights a clear preference for meta substitution in this series of compounds.
Similarly, in a series of N-substituted aza-trozamicol analogues, derivatives of m-iodobenzyltrozamicol (MIBT) were synthesized and evaluated. nih.govresearchgate.net Five of the N-benzyl derivatives in this series demonstrated high affinity for VAChT, with IC₅₀ values ranging from 11 nM to 66 nM. nih.govresearchgate.net While this study focused on modifications to the trozamicol core and the N-substituent, the choice of the meta-iodo substitution on the benzyl (B1604629) ring as the starting point underscores the importance of this positional arrangement for potent VAChT inhibition.
| Compound | Substituent Position | Relative VAChT Binding Affinity |
|---|---|---|
| N-(3-bromophenyl)trozamicol | meta | High |
| N-(3-iodophenyl)trozamicol | meta | High |
| N-(4-halophenyl)trozamicol | para | Low |
Influence of Halogenation and Substituent Modifications on Binding Profiles
The nature of the halogen and the presence of other substituents on the aromatic ring also play a crucial role in modulating the binding affinity of trozamicol analogues for VAChT.
Studies have explored various halogen substitutions on the benzyl group. For instance, N-(p-fluorobenzyl)trozamicol was found to be twice as potent as the parent compound, vesamicol (B58441). researchgate.net A comparative molecular field analysis (CoMFA) of vesamicol analogues, which included (3-iodobenzyl)trozamicol and 4-fluorobenzyltrozamicol, was developed to predict the binding affinity of these ligands to VAChT. nih.gov This model helps in understanding the structural features that are critical for high-affinity binding.
The introduction of a nitrogen atom into the cyclohexane (B81311) ring of vesamicol, creating aza-trozamicol analogues, offered new avenues for substitution. The reaction of the aza-trozamicol core with substituted benzyl halides yielded several potent inhibitors of VAChT. researchgate.net This indicates that modifications at this position are well-tolerated and can be exploited to fine-tune the binding properties of the ligands. The preference for a basic nitrogen in the linker was demonstrated by the 20-fold increase in potency upon reduction of an amide to the corresponding N-benzyl derivative. researchgate.net
| Compound | Key Substituent | Reported VAChT Affinity/Potency |
|---|---|---|
| N-(p-fluorobenzyl)trozamicol | para-Fluoro | Twice as potent as vesamicol |
| This compound | meta-Iodo | High affinity ligand |
| N-benzyl aza-trozamicol derivatives | Varied N-benzyl groups | IC₅₀ range of 11-66 nM |
Conformational Effects on Ligand-Target Recognition
Recent advances in structural biology have provided a detailed understanding of how vesamicol and its analogues, including trozamicol derivatives, interact with VAChT. Cryo-electron microscopy (cryo-EM) structures of human VAChT have revealed that these inhibitors bind within a central cavity of the transporter.
A key finding is that vesamicol-like inhibitors bind to VAChT in its lumen-facing conformation. nih.govnih.govcas.cn This binding event stabilizes the transporter in this state, thereby preventing the conformational change to a cytoplasm-facing state, which is a necessary step in the acetylcholine (B1216132) transport cycle. cas.cn This mechanism of action suggests that the conformational rigidity of the ligand-target complex is a critical aspect of its inhibitory activity.
The binding pocket for vesamicol is described as negatively charged, which accommodates the positively charged alkylamine group of the inhibitor. nih.gov The binding of vesamicol involves electrostatic interactions, with Asp398 being a key residue that interacts with the piperidinyl nitrogen of vesamicol. nih.gov Furthermore, the binding of vesamicol and acetylcholine occurs at partially overlapping sites, with the side chain of residue Tyr428 flipping in different directions to accommodate each molecule specifically. nih.gov This induced-fit mechanism highlights the importance of ligand-induced conformational changes in the receptor for optimal binding.
Elucidation of Key Pharmacophores for VAChT Ligand Recognition
While a formal pharmacophore model for this compound and its analogues has not been explicitly published, the accumulated SAR and structural data allow for the elucidation of key pharmacophoric features required for high-affinity VAChT binding.
Based on the structure of vesamicol and its potent analogues, a general pharmacophore model can be proposed. This model consists of:
A hydrophobic aromatic feature: This is represented by the N-benzyl or N-phenyl ring. The nature and substitution pattern of this ring are critical for modulating binding affinity.
A hydrogen bond acceptor/hydrophobic feature: The hydroxyl group on the piperidine (B6355638) or cyclohexane ring is a key feature, likely involved in hydrogen bonding interactions within the binding site.
A positively ionizable feature: The tertiary amine in the piperidine or piperazine ring is essential for activity. It is protonated at physiological pH and forms a crucial electrostatic interaction with the negatively charged binding pocket of VAChT, particularly with the residue Asp398. nih.gov
CoMFA studies on vesamicol analogues have provided further insights into the three-dimensional requirements for binding. These studies have identified specific regions around the ligand where steric bulk is either favored or disfavored, and have characterized the electrostatic potential that is optimal for high-affinity interaction. nih.gov The cryo-EM structures confirm the importance of these features, showing how vesamicol fits into a specific pocket and interacts with key residues. nih.govnih.gov The design of future VAChT ligands will likely be guided by these structural and pharmacophoric insights.
In Vitro Pharmacological Characterization of 3 Iodobenzyl Trozamicol
Cell-Based Functional Assays for Target Engagement and Pathway Modulation
Detailed cell-based functional assays are crucial for understanding the cellular consequences of a ligand binding to its target. However, specific data from such assays for (3-Iodobenzyl)trozamicol, including comprehensive dose-response curves and the modulation of cellular pathways, are not extensively detailed in the public domain.
The primary downstream biological effect of this compound is the inhibition of acetylcholine (B1216132) transport into synaptic vesicles. This is inferred from its high-affinity binding to VAChT. The functional consequence of this inhibition is a reduction in the amount of acetylcholine available for release during neurotransmission. While this is the expected downstream effect, specific quantitative data from cell-based assays measuring the direct impact of this compound on acetylcholine storage and subsequent release are not specified in the available research.
Enzyme Inhibition Kinetic Studies
While VAChT is a transporter and not a classical enzyme, its inhibition can be analyzed using principles of enzyme kinetics. These studies are vital for a quantitative understanding of the inhibitor's potency and its mechanism of action.
Quantitative data regarding the inhibition constants, such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50), for this compound are not explicitly provided in the currently available scientific literature. The existing research describes it as a high-affinity ligand for VAChT, which implies potent inhibition, but specific numerical values for K_i and IC_50 from in vitro kinetic studies have not been reported. nih.gov
Interactive Data Table: Inhibition Constants for VAChT Ligands
| Compound | K_i (nM) | IC_50 (nM) | Source |
| This compound | Data not available | Data not available |
This table is intended to be interactive. As new data becomes available, it can be populated.
The precise mechanism of VAChT inhibition by this compound—whether it is competitive, uncompetitive, or noncompetitive—has not been definitively elucidated in the reviewed literature. A mechanistic analysis would involve kinetic experiments measuring the transporter's activity at various substrate (acetylcholine) and inhibitor (this compound) concentrations. Such studies are essential for a complete understanding of how this compound interferes with acetylcholine transport.
Interactive Data Table: Mechanistic Analysis of VAChT Inhibition
| Compound | Inhibition Mechanism | Supporting Evidence |
| This compound | Data not available | Data not available |
This table is intended to be interactive. As new data becomes available, it can be populated.
Preclinical in Vivo Evaluation and Mechanistic Pharmacodynamics
Ex Vivo Brain Distribution Studies in Rodent Models
The in vivo behavior of (3-Iodobenzyl)trozamicol (MIBT), particularly its radiolabeled forms, has been extensively studied in rodent models to understand its potential as a mapping agent for central cholinergic systems. These studies primarily involve intravenous administration of the radiotracer followed by ex vivo analysis of the brain.
Ex vivo autoradiographic mapping of the brain following intravenous injection of the (+)-[¹²⁵I]MIBT stereoisomer in rats reveals a distinct and heterogeneous distribution pattern. The distribution of the radiotracer has been shown to parallel that of other presynaptic cholinergic markers. nih.gov
High concentrations of (+)-[¹²⁵I]MIBT are observed in regions known to have dense cholinergic innervation, such as the amygdala, striatum, nucleus accumbens, and olfactory tubercle. nih.gov Additionally, high levels are detected in the nuclei of the fifth (trigeminal) and seventh (facial) cranial nerves. nih.gov In contrast, moderate to low levels of the radiotracer are found within the cortex, hippocampus, and cerebellum. nih.gov The distribution of the (-)-[¹²⁵I]MIBT isomer, however, shows a pattern that is inconsistent with central cholinergic innervation. nih.gov
| Brain Region | Observed Radiotracer Level |
|---|---|
| Amygdala | High |
| Striatum | High |
| Nucleus Accumbens | High |
| Olfactory Tubercle | High |
| Cranial Nerve Nuclei (V, VII) | High |
| Cortex | Moderate to Low |
| Hippocampus | Moderate to Low |
| Cerebellum | Moderate to Low |
Studies on the kinetics of MIBT stereoisomers in the rat brain show significant differences between the (+) and (-) forms. Following intravenous injection, the initial brain uptake of (-)-[¹²⁵I]MIBT is higher than its positive counterpart, achieving a level of 0.92% of the injected dose per gram of tissue. nih.gov Conversely, (+)-[¹²⁵I]MIBT reaches an initial brain level of 0.57% dose/g of tissue. nih.gov
The subsequent kinetics of the two isomers diverge significantly. The concentration of (+)-[¹²⁵I]MIBT in the brain declines rapidly, decreasing by 74% within a 3-hour period. nih.gov In stark contrast, the level of (-)-[¹²⁵I]MIBT remains stable for the duration of the 3-hour study, indicating much slower clearance from the brain tissue. nih.gov
| Stereoisomer | Initial Brain Level (% Dose/g) | Change in Brain Level at 3 Hours |
|---|---|---|
| (+)-[¹²⁵I]MIBT | 0.57 | 74% decrease |
| (-)-[¹²⁵I]MIBT | 0.92 | Remained stable |
Assessment of Central Cholinergic Innervation Patterns through Distribution
The regional distribution pattern of (+)-[¹²⁵I]MIBT in the rodent brain strongly correlates with the known density of cholinergic nerve terminals. nih.gov The high accumulation in areas like the striatum and nucleus accumbens, and lower accumulation in the cerebellum, mirrors the distribution of the vesicular acetylcholine (B1216132) transporter (VAChT), the target for MIBT. nih.gov This alignment suggests that the radiotracer's distribution qualitatively reflects the landscape of central cholinergic innervation. nih.gov This characteristic makes it a potential tool for mapping these specific neural pathways in vivo. While related compounds like N-(3-[¹²⁵I]iodophenyl)trozamicol also show distribution consistent with cholinergic innervation, they have demonstrated only moderate target-to-background ratios. nih.gov
Comparative Preclinical Pharmacological Profiles of Stereoisomers in Vivo
The in vivo pharmacological profiles of the stereoisomers of [¹²⁵I]MIBT are markedly different, demonstrating significant stereoselectivity. As noted previously, the initial brain uptake is higher for the (-)-isomer (0.92% dose/g) compared to the (+)-isomer (0.57% dose/g). nih.gov
More critically, their regional distribution and retention patterns diverge. The (+)-isomer distributes in a manner consistent with cholinergic mapping and clears relatively quickly from the brain. nih.gov The (-)-isomer, despite its higher initial uptake and stable retention, displays a distribution pattern that does not align with cholinergic innervation, suggesting it binds to different sites or is handled by different clearance mechanisms. nih.gov This demonstrates that the (+)-isomer possesses the appropriate pharmacological profile for selectively binding to vesamicol (B58441) receptors in vivo. nih.gov
| Parameter | (+)-[¹²⁵I]MIBT | (-)-[¹²⁵I]MIBT |
|---|---|---|
| Initial Brain Uptake (% Dose/g) | 0.57 | 0.92 |
| Brain Kinetics (at 3h) | Declined by 74% | Stable |
| Distribution Pattern | Parallels cholinergic innervation | Inconsistent with cholinergic innervation |
Analysis of Specific vs. Non-Specific Binding in Preclinical Brain Tissue
To differentiate between binding to the intended target (specific binding) and other sites (non-specific binding), in vivo blocking studies were performed in rats with (+)-[¹²⁵I]MIBT.
Coadministration of (+)-[¹²⁵I]MIBT with 4-aminobenzovesamicol, a potent ligand for the vesamicol receptor on VAChT, significantly reduced the accumulation of the radiotracer. nih.gov This blocking effect confirmed that (+)-[¹²⁵I]MIBT binds to vesamicol receptors in vivo. The reduction was most pronounced in the striatum, a region with high VAChT density. nih.gov
However, these studies also revealed a component of non-specific binding. When (+)-[¹²⁵I]MIBT was co-injected with haloperidol (B65202), a drug with affinity for sigma receptors, radiotracer levels were also altered. nih.gov This suggests that a fraction of the observed binding, particularly in the cortex and cerebellum, is attributable to sigma receptors. nih.gov Interestingly, while haloperidol decreased uptake in the cortex and cerebellum, it increased the radiotracer levels in the striatum by 32%. nih.gov This indicates a complex interaction between the different binding sites.
| Blocking Agent | Brain Region | % Reduction in Radiotracer Level |
|---|---|---|
| 4-aminobenzovesamicol | Striatum | 58% |
| Cortex | 35% | |
| Cerebellum | 9% | |
| Haloperidol | Cortex | 34% |
| Cerebellum | 59% |
Computational Chemistry and Molecular Modeling Studies of 3 Iodobenzyl Trozamicol
Molecular Docking Simulations for Ligand-Target Interactions
Detailed molecular docking studies predicting the specific binding poses of (3-Iodobenzyl)trozamicol within the VAChT are not described in the available literature. Such simulations would be crucial for visualizing the precise orientation of the ligand in the binding pocket and identifying key amino acid residues involved in the interaction.
Prediction of Binding Poses within VAChT
Information regarding the predicted binding poses of this compound is not available.
Calculation of Predicted Binding Energies and Affinities
Specific calculations of the predicted binding energies and affinities for this compound with VAChT have not been published. This data is essential for quantitatively estimating the strength of the ligand-receptor interaction.
Virtual Screening Approaches for Novel this compound Analogues
There are no available studies that have utilized this compound as a template in virtual screening campaigns to identify novel, structurally related analogues with potentially improved properties.
Integration of Computational Methods in Structure-Activity Relationship Elucidation
While structure-activity relationship (SAR) studies may exist for the broader class of trozamicol derivatives, a specific computational analysis elucidating the SAR of this compound is not documented in the accessible literature.
Molecular Dynamics Simulations for Dynamic Interaction Analysis
No molecular dynamics simulation studies have been published that specifically analyze the dynamic behavior of the this compound-VAChT complex over time. These simulations would provide valuable insights into the stability of the binding pose and the flexibility of the ligand and protein during their interaction.
Radioligand and Molecular Imaging Probe Development with 3 Iodobenzyl Trozamicol
Design Principles for Vesicular Acetylcholine (B1216132) Transporter (VAChT) Radiotracers
The design of effective radiotracers for VAChT is a meticulous process guided by several key principles aimed at optimizing their in vivo performance. The foundational step in developing a novel radiotracer is to identify a lead compound with a high binding affinity for the target, in this case, VAChT. Vesamicol (B58441), a compound known to bind to VAChT, has served as a valuable lead structure for the development of new PET imaging agents for mapping cholinergic signaling in vivo nih.gov.
A critical aspect of radiotracer design is achieving high specificity for the target receptor to ensure that the imaging signal accurately reflects the density and distribution of VAChT. This involves minimizing off-target binding to other receptors or proteins. For instance, many vesamicol analogs exhibit affinity for sigma receptors, which can compromise their utility as selective VAChT ligands google.com. Therefore, a key design consideration is to modify the chemical structure to reduce this cross-reactivity.
Furthermore, the physicochemical properties of a potential radiotracer are paramount for its success. The molecule must be able to cross the blood-brain barrier (BBB) to reach its target in the central nervous system. This often requires a delicate balance of lipophilicity. While some degree of lipophilicity is necessary for BBB penetration, excessively lipophilic compounds may exhibit high non-specific binding in the brain, leading to a poor signal-to-noise ratio.
The choice of radionuclide is another crucial design principle. For Single Photon Emission Computed Tomography (SPECT), iodine-123 is a common choice due to its favorable decay characteristics. For Positron Emission Tomography (PET), fluorine-18 is often preferred because of its relatively long half-life of approximately 110 minutes, which allows for longer imaging protocols and transport from a cyclotron to the imaging facility nih.gov. The radiolabeling process itself should be efficient, producing the final radiotracer in high yield and purity within a timeframe compatible with the half-life of the chosen isotope acs.org.
Preclinical Evaluation of Radiolabeled (3-Iodobenzyl)trozamicol as SPECT/PET Imaging Agents
The preclinical evaluation of a novel radiotracer is a critical phase to determine its potential for in vivo imaging. This process involves a series of in vitro and in vivo studies to characterize its binding properties, pharmacokinetics, and imaging performance in animal models.
Assessment of Brain Uptake and Clearance Kinetics
Following intravenous injection in rats, the racemic form of (m-[125I]iodobenzyl)trozamicol, also referred to as [125I]MIBT, was evaluated. The two enantiomers, (+)- and (-)-[125I]MIBT, exhibited different brain uptake and clearance profiles. The initial brain uptake for (+)-[125I]MIBT was 0.57% of the injected dose per gram of tissue, while (-)-[125I]MIBT showed a higher initial uptake of 0.92% dose/g nih.gov.
The clearance kinetics also differed significantly between the two isomers. The concentration of (+)-[125I]MIBT in the brain decreased by 74% within 3 hours. In contrast, the level of (-)-[125I]MIBT remained stable over the same period, indicating slower clearance from the brain nih.gov. This difference in clearance is a critical factor in determining the optimal imaging window for a radiotracer.
Ex vivo autoradiography of rat brains revealed that the distribution of (+)-[125I]MIBT was consistent with the known distribution of cholinergic innervation. High concentrations of the radiotracer were observed in areas rich in cholinergic neurons, such as the amygdala, striatum, nucleus accumbens, and olfactory tubercle. Moderate to low levels were detected in the cortex, hippocampus, and cerebellum nih.gov. This distribution pattern suggests that (+)-[125I]MIBT binds to VAChT in vivo nih.gov. Conversely, the distribution of (-)-[125I]MIBT was not consistent with cholinergic pathways nih.gov.
Quantitative Analysis of Target-to-Background Ratios in Preclinical Models
A key measure of a radiotracer's effectiveness is its ability to provide a high target-to-background ratio, which allows for clear visualization of the target structures. In the case of VAChT imaging, the striatum is a region with high transporter density, while the cerebellum is often used as a background region with lower density.
Competition studies were conducted to assess the specific binding of (+)-[125I]MIBT to VAChT. Co-injection of a potent vesamicol receptor ligand, 4-aminobenzovesamicol, resulted in a significant reduction of (+)-[125I]MIBT levels in the striatum (58% reduction) and cortex (35% reduction), with a smaller effect in the cerebellum (9% reduction) nih.gov. This demonstrates that a substantial portion of the binding in the striatum and cortex is specific to the vesamicol binding site on VAChT.
However, competition studies with haloperidol (B65202), a sigma receptor ligand, revealed that a fraction of (+)-[125I]MIBT binding, particularly in the cortex and cerebellum, is to sigma receptors. Haloperidol reduced radiotracer levels in the cortex and cerebellum by 34% and 59%, respectively, while unexpectedly increasing levels in the striatum by 32% nih.gov. This indicates that while (+)-[125I]MIBT shows promise for imaging cholinergic innervation, its utility is somewhat compromised by off-target binding to sigma receptors google.comnih.gov.
| Brain Region | (+)-[125I]MIBT Uptake (% Reduction with 4-aminobenzovesamicol) | (+)-[125I]MIBT Uptake (% Reduction with Haloperidol) |
| Striatum | 58% | -32% (increase) |
| Cortex | 35% | 34% |
| Cerebellum | 9% | 59% |
Challenges and Future Directions in VAChT Radioligand Development for Research Applications
The development of ideal VAChT radioligands for widespread research and potential clinical use faces several ongoing challenges. A primary hurdle is achieving high selectivity for VAChT over other binding sites, particularly sigma receptors, as demonstrated by the findings with (+)-[125I]MIBT google.comnih.gov. This off-target binding can confound the interpretation of imaging data and reduce the accuracy of VAChT quantification. Future research will focus on designing novel chemical structures that minimize this cross-reactivity.
Another significant challenge lies in the translation of promising preclinical candidates to human studies. A radiotracer that performs well in rodents may not exhibit the same favorable properties in non-human primates or humans due to differences in metabolism, protein binding, and BBB transport. Therefore, thorough evaluation in multiple species is a critical step in the development pipeline.
The logistics of radiopharmaceutical production and delivery also present challenges. The synthesis of radiolabeled compounds, especially those with short-lived isotopes like carbon-11, requires specialized facilities and expertise acs.org. Ensuring a consistent and reliable supply of radiotracers for multi-center research studies can be a significant logistical undertaking.
Preclinical Biomarker Discovery and Translational Research Context
Identification of Preclinical Biomarkers Associated with (3-Iodobenzyl)trozamicol Activity
This compound (MIBT) is a vesamicol (B58441) analog developed as a high-affinity radioligand for the vesamicol receptor, which is located on synaptic vesicles within presynaptic cholinergic neurons. researchgate.net Its primary molecular target is the vesicular acetylcholine (B1216132) transporter (VAChT), a crucial protein for loading acetylcholine into vesicles for subsequent release. nih.govresearchgate.net Consequently, the activity of radiolabeled MIBT is directly associated with the density and integrity of cholinergic nerve terminals. This makes VAChT itself the principal preclinical biomarker that can be quantified using MIBT.
The identification of relevant biomarkers relies on the ability of (+)-[¹²⁵I]MIBT to map the distribution of cholinergic innervation. researchgate.net Preclinical studies have identified several key biomarkers associated with its activity:
VAChT Density: The most direct biomarker is the density of VAChT, which reflects the integrity of presynaptic cholinergic neurons. nih.govnih.gov A reduction in VAChT is an indicator of cholinergic neurodegeneration, a hallmark of conditions like Alzheimer's disease. nih.gov The binding of MIBT in brain tissue provides a quantitative measure of this biomarker.
Regional Brain Uptake: In preclinical animal models, the differential uptake of radiolabeled MIBT in various brain regions serves as a biomarker for the relative density of cholinergic innervation. Distribution patterns consistent with known cholinergic pathways (e.g., high uptake in the striatum and cortex, low uptake in the cerebellum) validate its use as a marker of cholinergic neuron integrity. acs.org
Correlation with Choline Acetyltransferase (ChAT): The regional brain levels of MIBT show a strong correlation with the activity of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis. acs.org This relationship establishes MIBT-based imaging as a reliable surrogate biomarker for presynaptic cholinergic function.
Cardiac Cholinergic Activity: Beyond the central nervous system, MIBT is used as a functional marker of cholinergic activity in the heart. researchgate.net Its regional uptake in cardiac tissue, such as the atria relative to the ventricles, serves as a biomarker for peripheral cholinergic neuronal selectivity and function. acs.org
These biomarkers are instrumental in preclinical research for assessing the status of the cholinergic system and evaluating the potential impact of neurodegenerative diseases.
Table 1: Key Preclinical Biomarkers for this compound
| Biomarker | Biological Significance | Method of Measurement | Relevant Tissue |
|---|---|---|---|
| Vesicular Acetylcholine Transporter (VAChT) Density | Directly indicates the integrity and density of presynaptic cholinergic nerve terminals. nih.govnih.gov | Radioligand binding assays; PET/SPECT imaging with radiolabeled MIBT. | Brain, Heart |
| Regional Brain Distribution | Reflects the known anatomical distribution of cholinergic pathways. acs.org | Ex vivo autoradiography; In vivo PET/SPECT imaging. | Striatum, Cortex, Hippocampus, Cerebellum |
| Choline Acetyltransferase (ChAT) Levels | Correlates with MIBT uptake, providing a biochemical validation of cholinergic terminal viability. acs.org | Enzyme activity assays correlated with autoradiography. | Brain Homogenates |
| Cardiac Uptake Ratio (Atria:Ventricle) | Indicates the density of cholinergic innervation in cardiac tissue. acs.org | Gamma counting of dissected tissue; In vivo imaging. | Heart |
Linkage of Target Engagement to Biological Impact in Preclinical Systems
Linking the engagement of this compound with its molecular target, VAChT, to a quantifiable biological impact is fundamental for its validation as a research tool. Target engagement for MIBT refers to its specific binding to VAChT on presynaptic vesicles. nih.govnih.gov This binding event is directly translated into a measurable signal in preclinical imaging and functional studies, demonstrating a clear biological impact.
In preclinical systems, the primary biological impact measured is the visualization and quantification of cholinergic neuron density. Ex vivo autoradiography in rat brains following injection of radiolabeled vesamicol analogs demonstrates a distribution pattern that is inconsistent with central cholinergic innervation for the (-)-isomer of MIBT, but other related compounds clearly delineate cholinergic-rich areas. researchgate.netacs.org For example, studies with the related compound 5-Iodobenzovesamicol show high concentrations in the striatum, cortex, and hippocampus, which are known to have dense cholinergic innervation, and low concentrations in the cerebellum, which does not. acs.org This anatomical correlation is a direct consequence of target engagement.
Furthermore, the specificity of this engagement is confirmed in blocking studies. The co-administration of vesamicol, which also binds to VAChT, significantly inhibits the brain uptake of other vesamicol analogs, confirming that the observed accumulation is due to specific binding to the intended target. nih.govconsensus.app In contrast, brain accumulation is not significantly altered by ligands for sigma receptors, which are known potential off-target binding sites for many vesamicol derivatives. nih.govconsensus.app This demonstrates that the biological impact (regional brain accumulation) is a direct result of on-target (VAChT) engagement.
Beyond its use as an imaging agent, MIBT has been shown to have direct pharmacological effects in certain preclinical models. In canine isolated, blood-perfused heart preparations, intracoronary administration of MIBT resulted in negative chronotropic (slowing of heart rate) and inotropic (reduction of contraction force) effects. researchgate.net These cardiovascular effects are a direct biological impact resulting from the compound's engagement with the cholinergic system in the heart.
Table 2: Binding Affinity and Specificity of Vesamicol Analogs
| Compound | Target | Binding Affinity (Ki, nM) | Tissue/System Used | Reference |
|---|---|---|---|---|
| 3′-Iodobenzovesamicol (3′-IBVM) | VAChT | 2.0 | Torpedo californica | nih.gov |
| 3′-Iodobenzovesamicol (3′-IBVM) | σ₁ Receptor | 70.3 | Rat brain | nih.gov |
| 3′-Iodobenzovesamicol (3′-IBVM) | σ₂ Receptor | 43.6 | Guinea pig brain | nih.gov |
| Vesamicol | VAChT | 21.1 | Rat brain | nih.gov |
| Vesamicol | σ₁ Receptor | 20.8 | Rat brain | nih.gov |
| 5-Iodobenzovesamicol (5-IBVM) | Vesamicol Receptor (VAChT) | 2.5 (IC₅₀) | Rat cortical homogenates | acs.org |
Strategic Integration of Biomarker Discovery in Early Drug Development Phases
The strategic use of biomarkers is crucial for improving the efficiency and success rate of drug development. nih.gov In the context of cholinergic agents like this compound, biomarker discovery is not just an adjunct to development but the primary goal, as the compound itself is intended to be a biomarker tool. The development of MIBT and other VAChT ligands exemplifies a strategic approach to creating tools for understanding disease pathophysiology and facilitating the development of other therapeutics. nih.govresearchgate.net
In the early phases of drug development, the integration of a biomarker strategy offers several advantages:
Target Validation and Proof of Concept: A key challenge in developing drugs for neurodegenerative diseases like Alzheimer's is confirming the relevance of the biological target. cambridge.org Imaging agents like MIBT that can quantify the loss of cholinergic terminals (the biomarker) provide direct evidence of the cholinergic deficit in living systems. nih.gov This provides an in vivo proof of concept for the "cholinergic hypothesis" and validates VAChT as a therapeutic target.
Facilitating Efficient Decision-Making: The development of vesamicol analogs was strategically driven by the need to improve target selectivity. nih.gov Early analogs showed high affinity for both VAChT and sigma receptors, which would confound their use as specific biomarkers. nih.govbohrium.com The strategic decision to synthesize and screen new compounds like MIBT and others was aimed at discovering ligands with high selectivity for VAChT. acs.org This "fail-fast, fail-early" approach, guided by biomarker characteristics (i.e., binding affinity and selectivity), prevents the costly development of non-specific tools. researchgate.net
Patient Stratification: A robust biomarker allows for the selection of appropriate patient populations for clinical trials. cambridge.org By using a VAChT imaging agent, researchers can identify and enroll individuals who exhibit a significant cholinergic deficit, thereby increasing the likelihood of observing a therapeutic effect from a pro-cholinergic drug. nih.gov
Developing Translational Tools: A critical strategy in modern drug development is the use of translational biomarkers that are applicable in both preclinical animal models and human subjects. nih.gov PET and SPECT imaging are highly translational techniques. nih.govconsensus.app Developing radioligands such as MIBT for these platforms allows for a seamless bridge between preclinical findings and clinical research, tying target engagement in animals to potential clinical benefit in humans. nih.gov
The development of this compound is therefore a case study in how biomarker discovery can be strategically integrated into the very beginning of the development pipeline to create essential tools that de-risk and accelerate the development of other novel therapeutics.
Advanced Preclinical Models for Biomarker Validation and Mechanistic Insights
The validation of this compound as a biomarker and the elucidation of its mechanisms of action rely on a variety of advanced preclinical models. These models range from in vitro biochemical assays to complex in vivo animal systems, each providing unique insights.
In Vitro Binding Assays: For initial screening and mechanistic understanding, competitive binding studies using tissue homogenates are essential. For instance, rat cortical homogenates are used to determine the binding affinity (IC₅₀ or Ki values) of MIBT and its analogs for the vesamicol receptor (VAChT). acs.org These assays are also critical for assessing binding selectivity by testing against other potential targets, such as sigma receptors, using membranes from different tissues or cell lines. nih.govresearchgate.net
Rodent Models (Rats and Mice): Standard laboratory animals like rats and mice are fundamental for in vivo validation. They are used for:
Biodistribution Studies: To determine the uptake and clearance of the radiolabeled compound in different organs and, most importantly, across the blood-brain barrier. researchgate.netnih.gov
Ex Vivo Autoradiography: After in vivo administration, brain tissue is sectioned and analyzed to map the precise anatomical distribution of the tracer, which can then be correlated with known cholinergic pathways. acs.org
Disease Models: To test the biomarker's utility in a pathological context, animal models that replicate aspects of human disease are employed. For cholinergic system research, NBM-lesioned rats, in which the nucleus basalis of Meynert is chemically damaged, provide a model of cholinergic degeneration seen in Alzheimer's disease. frontiersin.org Such models are invaluable for validating that an imaging agent like MIBT can detect the loss of cholinergic terminals.
Canine Models: For assessing specific physiological effects, particularly in cardiovascular studies, more advanced models are used. The canine isolated, blood-perfused heart preparation has been used to directly measure the pharmacological impact of MIBT on cardiac function, such as heart rate and contractility, providing mechanistic insights into its peripheral effects. researchgate.netphysiology.org
Genetically Modified Models: For deeper mechanistic questions, transgenic animals can be utilized. Cholinergic receptor knockout mice, for example, can help dissect the specific roles of different components of the cholinergic system, although they are more commonly used to study the effects of receptor agonists or antagonists rather than VAChT ligands. nih.gov
Table 3: Preclinical Models in this compound Research
| Model Type | Specific Example | Purpose | Key Findings/Insights |
|---|---|---|---|
| In Vitro Assay | Rat cortical homogenates | Determine binding affinity and selectivity for VAChT. acs.org | Quantification of Ki and IC₅₀ values; comparison with off-target receptors. |
| In Vivo Rodent Model | Sprague-Dawley Rats | Assess brain uptake, distribution, and correlation with cholinergic anatomy. researchgate.netacs.org | Confirmed regional distribution matches cholinergic innervation. |
| Ex Vivo Canine Model | Isolated, blood-perfused heart preparations | Evaluate direct pharmacological effects on cardiac function. researchgate.netphysiology.org | Demonstrated negative chronotropic and inotropic effects. |
| Disease Model | NBM-lesioned rats | Validate biomarker's ability to detect cholinergic cell loss. frontiersin.org | Provides a system to test if reduced MIBT uptake correlates with lesion severity. |
Q & A
Q. What structural features of (3-Iodobenzyl)trozamicol are critical for its binding to σ1 receptors or VAChT?
Methodological Answer: Comparative structure-activity relationship (SAR) studies between prezamicol and trozamicol scaffolds reveal that the nitrogen position in the piperidine ring significantly impacts σ1 receptor affinity. Prezamicol analogues (e.g., 14a, Ki = 0.48 ± 0.14 nM) exhibit 11- to 104-fold higher σ1 affinity than trozamicol analogues (e.g., 16a, Ki = 50.0 ± 7.9 nM) due to enhanced hydrogen bonding. For VAChT selectivity, introducing a carbonyl group between the aromatic and piperidine rings improves affinity while reducing off-target σ-receptor binding .
Q. How does the introduction of a carbonyl group in trozamicol analogues influence VAChT selectivity?
Methodological Answer: Replacing the benzyl group with a benzoyl group (e.g., fluorobenzoyltrozamicol) converts secondary amines to tertiary amides. This modification retains VAChT affinity (Ki ~10 nM) while reducing σ-receptor binding by >100-fold. Competitive binding assays using [³H]vesamicol for VAChT and [³H]DTG for σ receptors validate selectivity improvements .
Advanced Research Questions
Q. How can researchers resolve contradictions in σ1 receptor binding data between trozamicol and prezamicol analogues?
Methodological Answer: Standardize assay conditions (e.g., receptor density, radioligand concentration) and employ molecular docking to identify key interactions. For example, prezamicol’s terminal piperidine nitrogen forms hydrogen bonds absent in trozamicol, explaining its 25.9 nM vs. 297 nM σ1 affinity in 14f vs. 16f . Discrepancies may also arise from differences in lipophilicity or membrane permeability, requiring logP and cell-uptake assays .
Q. What role do electronic effects of substituents play in optimizing VAChT potency in this compound derivatives?
Methodological Answer: Electron-donating groups (e.g., methoxy) at the para position enhance VAChT binding (Ki = ~10 nM) compared to electron-withdrawing groups (e.g., fluoro). Systematic substitution studies using Hammett constants correlate electronic properties with affinity, guiding rational design .
Q. What steps are required to evaluate enantiomeric contributions to VAChT selectivity in racemic trozamicol analogues?
Methodological Answer: Chiral separation via preparative HPLC or chiral stationary phases isolates enantiomers. Individual testing in VAChT (e.g., [³H]vesamicol displacement) and σ-receptor assays identifies stereoselectivity. For example, resolved enantiomers of racemic 9g/10g may show >10-fold differences in potency .
Q. How can in vitro data guide the development of this compound derivatives as PET tracers for VAChT imaging?
Methodological Answer: Prioritize compounds with:
- Sub-nM VAChT affinity (e.g., Ki <1 nM).
-
100-fold selectivity over σ receptors (validated via competitive assays).
- Favorable logP (1–3) for blood-brain barrier penetration. Preclinical autoradiography in rodent brains and biodistribution studies assess tracer suitability .
Data Contradiction Analysis
Q. Why do some trozamicol analogues show moderate σ1 affinity despite structural similarities to selective VAChT ligands?
Methodological Answer: Off-target σ1 binding (e.g., 16a, σ1 Ki = 50.0 nM) may arise from residual hydrophobic interactions in the trozamicol scaffold. Computational modeling (e.g., molecular dynamics simulations) identifies shared binding motifs between VAChT and σ1 receptors. Mutagenesis studies (e.g., σ1 receptor Tyr173Ala) can pinpoint residues critical for cross-reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
